2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide
Description
The compound 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide features a benzofuropyrimidinone core fused with a dihydropyrimidin-2,4-dione moiety. Key structural attributes include:
- A 4-fluorophenyl group at position 3, contributing to electron-withdrawing effects.
- A fused benzofuran ring system, enhancing aromatic stacking interactions.
Properties
CAS No. |
877657-54-0 |
|---|---|
Molecular Formula |
C25H18FN3O5 |
Molecular Weight |
459.433 |
IUPAC Name |
2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C25H18FN3O5/c1-33-18-12-8-16(9-13-18)27-21(30)14-28-22-19-4-2-3-5-20(19)34-23(22)24(31)29(25(28)32)17-10-6-15(26)7-11-17/h2-13H,14H2,1H3,(H,27,30) |
InChI Key |
NGXOWXAXAAFZPL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
Key Features:
- Fluorophenyl Group : The presence of a fluorine atom enhances lipophilicity and may influence biological activity.
- Dioxo Group : Contributes to the compound's reactivity and potential as a pharmacophore.
- Benzofuro and Pyrimidinyl Moieties : These structures are often associated with various biological activities.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The mechanism of action is often linked to the inhibition of specific kinases involved in cell proliferation.
- Inhibition of Kinase Activity : The compound is hypothesized to modulate the activity of kinases such as KSP (Kinesin Spindle Protein), which plays a crucial role in mitosis. Inhibiting KSP can lead to cell cycle arrest and apoptosis in cancer cells .
- Case Study : In vitro assays demonstrated that related compounds significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The IC50 values observed were in the low micromolar range, indicating potent activity .
Antifungal Activity
The compound has also been evaluated for antifungal properties, particularly against Candida albicans.
- Mechanism : It is believed that the compound interacts with fungal cell wall components, disrupting their integrity and leading to cell death .
- Research Findings : In a study focused on antifungal efficacy, the compound showed promising results with a minimum inhibitory concentration (MIC) lower than that of standard antifungal agents .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of the compound.
| Parameter | Value |
|---|---|
| Solubility | High in organic solvents |
| Bioavailability | Moderate |
| Metabolism | Hepatic (CYP450 involvement) |
| Half-life | Approximately 6 hours |
Toxicity Profile
Preliminary toxicity assessments indicate that the compound exhibits low toxicity in mammalian cell lines, which is essential for further development into therapeutic agents.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Bioisosteric Replacement: The benzofuropyrimidinone core in the target compound may mimic pyrimidin-2,4-dione scaffolds () but with improved aromaticity for target engagement .
- Solubility : The methoxy group in the target compound likely increases hydrophilicity relative to brominated or fully fluorinated analogues () .
Spectroscopic and Crystallographic Data
Table 3: Spectroscopic Signatures
Structural Confirmation :
- The target compound’s acetamide NH proton is expected near δ 10–11 ppm, comparable to .
- Crystallographic data (e.g., dihedral angles in ) suggest that the 4-methoxyphenyl group in the target compound may adopt a conformation ~66° relative to the core, influencing packing stability .
Pharmacological and Physicochemical Implications
- Lipophilicity: The 4-fluorophenyl and methoxyphenyl groups likely result in a LogP value between 2.5–3.5, intermediate between the more lipophilic brominated compound (, LogP ~3.8) and hydrophilic pyrimidinones (, LogP ~2.1) .
- Metabolic Stability : The methoxy group may reduce CYP450-mediated oxidation compared to fluorinated analogues (), enhancing half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
